2-Aminoacetic acid;cobalt
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-aminoacetic acid; cobalt typically involves the reaction of cobalt salts with 2-aminoacetic acid under controlled conditions. One common method is to dissolve cobalt(II) chloride in water and then add 2-aminoacetic acid to the solution. The mixture is stirred and heated to promote the formation of the cobalt glycine complex. The resulting solution is then cooled, and the complex is isolated by filtration and drying .
Industrial Production Methods: Industrial production of 2-aminoacetic acid; cobalt may involve similar synthetic routes but on a larger scale. The process can be optimized for higher yields and purity by controlling parameters such as temperature, pH, and reaction time. Additionally, the use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Aminoacetic acid; cobalt can undergo various chemical reactions, including:
Oxidation: The cobalt center in the complex can be oxidized to higher oxidation states under specific conditions.
Reduction: The cobalt center can also be reduced, which may lead to changes in the coordination environment and reactivity of the complex.
Substitution: Ligands in the cobalt complex can be substituted with other ligands, leading to the formation of new coordination compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or oxygen can be used as oxidizing agents.
Reduction: Sodium borohydride or other reducing agents can be employed.
Substitution: Various ligands such as ammonia, ethylenediamine, or other amino acids can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of cobalt(III) complexes, while reduction may yield cobalt(I) or cobalt(0) species .
Scientific Research Applications
2-Aminoacetic acid; cobalt has several scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions, including polymerization and oxidation reactions.
Biology: The compound can be used to study the role of cobalt in biological systems and its interactions with biomolecules.
Medicine: Research is ongoing to explore the potential therapeutic applications of cobalt complexes, including their use as antimicrobial agents and in cancer treatment.
Industry: The compound is used in the production of advanced materials, such as magnetic nanoparticles and catalysts for industrial processes
Mechanism of Action
The mechanism of action of 2-aminoacetic acid; cobalt involves its interaction with molecular targets and pathways in biological systems. The cobalt center can coordinate with various biomolecules, influencing their structure and function. For example, cobalt complexes can interact with enzymes, altering their activity and potentially leading to therapeutic effects. Additionally, the compound’s ability to generate reactive oxygen species can contribute to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Cobalt(II) chloride: A simple cobalt salt used in various chemical reactions and industrial processes.
Cobalt(III) acetylacetonate: A cobalt complex used as a catalyst in organic synthesis.
Cobalt(II) nitrate: Another cobalt salt with applications in chemistry and industry .
Uniqueness: 2-Aminoacetic acid; cobalt is unique due to its specific coordination with 2-aminoacetic acid, which imparts distinct chemical and biological properties. The presence of the amino acid ligand can enhance the compound’s stability and reactivity, making it suitable for various applications in research and industry .
Properties
IUPAC Name |
2-aminoacetic acid;cobalt | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2.Co/c3-1-2(4)5;/h1,3H2,(H,4,5); | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGAMIXUXUNBTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N.[Co] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5CoNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70972644 | |
Record name | Glycine--cobalt (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70972644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17829-66-2, 5719-53-9 | |
Record name | Glycine, cobalt salt | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17829-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC404280 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404280 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC404279 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404279 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC40686 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40686 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Glycine--cobalt (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70972644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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